molecular formula C6H12O6 B3052351 beta-D-mannofuranose CAS No. 40550-49-0

beta-D-mannofuranose

Cat. No.: B3052351
CAS No.: 40550-49-0
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-VFUOTHLCSA-N
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Description

Beta-D-mannofuranose: is a monosaccharide with the molecular formula C6H12O6. It is a furanose form of mannose, meaning it has a five-membered ring structure. This compound is a stereoisomer of mannose, specifically the beta anomer, where the hydroxyl group at the anomeric carbon is in the equatorial position. This compound is an important carbohydrate in various biological processes and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-mannofuranose can be synthesized from D-mannose through a series of chemical reactions. One common method involves the protection of hydroxyl groups followed by selective deprotection and cyclization to form the furanose ring. For example, D-mannose can be converted to 2,3:5,6-di-O-isopropylidene-D-mannofuranose using acetone and an acid catalyst. Subsequent deprotection yields this compound .

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as mannosidases can catalyze the hydrolysis of mannose-containing polysaccharides to produce this compound. These methods are preferred for large-scale production due to their mild reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: Beta-D-mannofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like nitric acid or bromine water to form mannuronic acid.

    Reduction: Reduction of this compound can be achieved using sodium borohydride to produce mannitol.

    Substitution: Substitution reactions often involve the use of protecting groups to selectively modify hydroxyl groups.

Major Products Formed:

Scientific Research Applications

Beta-D-mannofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-mannofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in glycosylation processes, this compound acts as a donor substrate for glycosyltransferases, which transfer mannose residues to acceptor molecules. This process is crucial for the formation of glycoproteins and glycolipids, which play essential roles in cell signaling, adhesion, and immune response .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration and its role in biological processes. Its beta configuration at the anomeric carbon and its furanose ring structure distinguish it from other mannose isomers and similar compounds. This unique structure allows it to participate in specific biochemical pathways and interactions that are not possible with other isomers .

Properties

IUPAC Name

(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-VFUOTHLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40550-49-0
Record name beta-D-Mannofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-MANNOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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